molecular formula C11H12N2O5S2 B14461280 4-Nitro-N-(4-oxothian-3-yl)benzene-1-sulfonamide CAS No. 65961-15-1

4-Nitro-N-(4-oxothian-3-yl)benzene-1-sulfonamide

Cat. No.: B14461280
CAS No.: 65961-15-1
M. Wt: 316.4 g/mol
InChI Key: OKVAXDTUPNMOPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Nitro-N-(4-oxothian-3-yl)benzene-1-sulfonamide is an organic compound that features a nitro group, a sulfonamide group, and a thian-3-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nitro-N-(4-oxothian-3-yl)benzene-1-sulfonamide typically involves multiple steps. One common method includes the nitration of benzene derivatives, followed by sulfonation and subsequent reactions to introduce the thian-3-yl group. The nitration process often requires concentrated nitric acid and sulfuric acid as catalysts . The sulfonation step involves the use of sulfur trioxide or chlorosulfonic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

4-Nitro-N-(4-oxothian-3-yl)benzene-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration typically yields nitrobenzene derivatives, while sulfonation produces sulfonated benzene compounds .

Mechanism of Action

The mechanism of action of 4-Nitro-N-(4-oxothian-3-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the sulfonamide group can form hydrogen bonds with biological molecules . These interactions can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Nitro-N-(4-oxothian-3-yl)benzene-1-sulfonamide is unique due to the presence of the thian-3-yl group, which imparts distinct chemical and biological properties.

Properties

CAS No.

65961-15-1

Molecular Formula

C11H12N2O5S2

Molecular Weight

316.4 g/mol

IUPAC Name

4-nitro-N-(4-oxothian-3-yl)benzenesulfonamide

InChI

InChI=1S/C11H12N2O5S2/c14-11-5-6-19-7-10(11)12-20(17,18)9-3-1-8(2-4-9)13(15)16/h1-4,10,12H,5-7H2

InChI Key

OKVAXDTUPNMOPV-UHFFFAOYSA-N

Canonical SMILES

C1CSCC(C1=O)NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.